molecular formula C42H49N3O17 B12785021 Pradimicin A dimethylamide hydrate CAS No. 133917-48-3

Pradimicin A dimethylamide hydrate

Cat. No.: B12785021
CAS No.: 133917-48-3
M. Wt: 867.8 g/mol
InChI Key: XRDGOJQMYMSYJP-UHFFFAOYSA-N
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Description

Pradimicin A dimethylamide hydrate is a chemically modified derivative of the natural antibiotic Pradimicin A, a member of the pradimicin family known for its unique carbohydrate-binding properties and antifungal activity. The parent compound, Pradimicin A (C40H44N2O18), is produced by Actinomadura species and functions by binding to mannose residues on fungal cell surfaces via a calcium-dependent mechanism .

Properties

CAS No.

133917-48-3

Molecular Formula

C42H49N3O17

Molecular Weight

867.8 g/mol

IUPAC Name

N-[1-(dimethylamino)-1-oxopropan-2-yl]-1,6,9,14-tetrahydroxy-5-[3-hydroxy-6-methyl-5-(methylamino)-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carboxamide

InChI

InChI=1S/C42H49N3O17/c1-13-8-20-26(33(52)23(13)39(56)44-14(2)40(57)45(5)6)25-18(11-19-27(34(25)53)30(49)17-9-16(58-7)10-21(46)24(17)29(19)48)31(50)37(20)61-42-36(55)38(28(43-4)15(3)60-42)62-41-35(54)32(51)22(47)12-59-41/h8-11,14-15,22,28,31-32,35-38,41-43,46-47,50-55H,12H2,1-7H3,(H,44,56)

InChI Key

XRDGOJQMYMSYJP-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(C)C(=O)N(C)C)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)OC7C(C(C(CO7)O)O)O)NC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pradimicin A dimethylamide hydrate involves several key steps:

Industrial Production Methods: Industrial production of this compound typically involves fermentation processes using actinomycetes, specifically Actinomadura hibisca. The fermentation broth is then subjected to extraction and purification processes to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions: Pradimicin A dimethylamide hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pradimicin A dimethylamide hydrate has a wide range of scientific research applications:

    Chemistry: Used as a carbohydrate-binding agent in studies involving glycosylated molecules.

    Biology: Investigated for its role in inhibiting viral entry by binding to glycoproteins on the viral envelope.

    Medicine: Explored as a potential therapeutic agent for treating fungal infections and viral diseases, including human immunodeficiency virus and severe acute respiratory syndrome coronavirus 2.

    Industry: Utilized in the development of antifungal coatings and treatments for agricultural products

Mechanism of Action

The mechanism of action of pradimicin A dimethylamide hydrate involves its binding to mannose residues on glycoproteins. This binding disrupts the integrity of the fungal cell membrane and inhibits viral entry by preventing the virus from attaching to host cells. The interaction is calcium-dependent, forming a ternary complex with calcium ions and mannose residues .

Comparison with Similar Compounds

Pradimicin A Derivatives

Compound Structural Modification Key Properties
Pradimicin A Parent compound with free carboxyl group Calcium-dependent antifungal activity; targets mannose-rich fungal membranes .
Pradimicin A dimethylamide hydrate Carboxyl replaced with dimethylamide Retains antifungal activity; improved stability or solubility (inference from amide derivatives) .
Pradimicin FS/FB Glycosylation variations Enhanced anti-HIV activity (FS) and comparable antifungal potency to Pradimicin S .
Pradimicin B Thomosamine-attached aglycone Intermediate in Pradimicin A biosynthesis; accumulates when pdmS gene is deleted .
Pradimicin A Sodium Sodium salt form Increased water solubility for intravenous administration .

Key Findings

  • Amide Derivatives : Modifying the alanine carboxyl group to amide (e.g., dimethylamide) preserves antifungal activity, as shown in studies where such derivatives exhibited comparable in vitro and in vivo efficacy to the parent compound .
  • Glycosylation Impact : Pradimicin FS, produced via D-serine fermentation, demonstrates dual antifungal and anti-HIV activity, highlighting the role of sugar moiety modifications in expanding therapeutic applications .
  • Biosynthetic Intermediates : Pradimicin B, a glycosylated precursor of Pradimicin A, lacks terminal tailoring steps (e.g., thomosamine addition), underscoring the importance of post-glycosylation modifications in bioactivity .

Pharmacological and Physicochemical Properties

  • Solubility : Sodium salts (e.g., Pradimicin A Sodium) and hydrate forms (e.g., dimethylamide hydrate) likely enhance aqueous solubility compared to the hydrophobic parent compound .
  • Stability : Amide derivatives, including dimethylamide hydrate, may exhibit superior chemical stability due to reduced susceptibility to enzymatic degradation at the carboxyl site .
  • Biological Activity : While this compound retains antifungal activity, Pradimicin FS shows broader utility with anti-HIV effects, suggesting divergent structure-activity relationships .

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